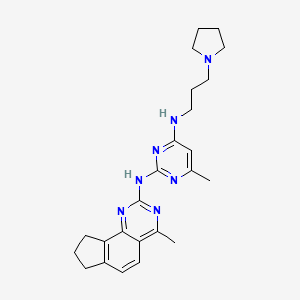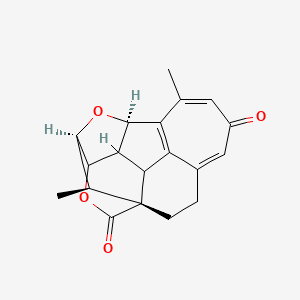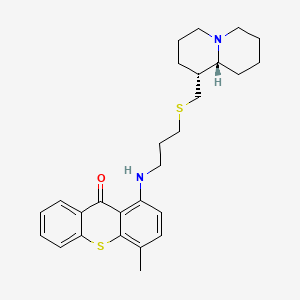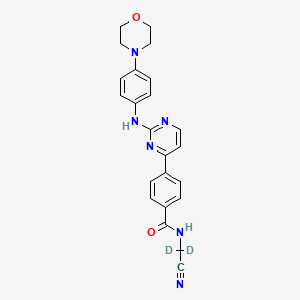
Antitumor agent-84
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-84 is a compound known for its potent antitumor properties. It functions as a G-quadruplex ligand, stabilizing various G-quadruplex DNA structures. This stabilization is crucial in inhibiting the proliferation of cancer cells, making this compound a promising candidate in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-84 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antitumor activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the condensation of specific aromatic amines with aldehydes under acidic conditions to form the quinazoline-pyrimidine core.
Functional Group Introduction: Various functional groups are introduced through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-84 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles in the presence of nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified antitumor properties. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation .
Applications De Recherche Scientifique
Antitumor agent-84 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study G-quadruplex DNA stabilization and its effects on molecular interactions.
Biology: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in targeting specific DNA structures within cancer cells.
Industry: Utilized in the development of new antitumor drugs and diagnostic tools for cancer detection
Mécanisme D'action
Antitumor agent-84 exerts its effects by stabilizing G-quadruplex DNA structures, which are four-stranded DNA configurations found in the promoter regions of oncogenes. By stabilizing these structures, this compound inhibits the transcription of oncogenes, leading to reduced cancer cell proliferation and increased apoptosis. The molecular targets include c-MYC, KRAS, and other oncogenes involved in cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: These compounds also target G-quadruplex DNA structures but may have different functional groups that affect their efficacy and selectivity.
Platinum-Based Antitumor Agents: These compounds, such as cisplatin, form covalent bonds with DNA, leading to DNA crosslinking and apoptosis. .
Uniqueness of Antitumor agent-84
This compound is unique due to its high selectivity for G-quadruplex DNA structures and its ability to stabilize multiple G-quadruplex configurations. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other antitumor agents .
Propriétés
Formule moléculaire |
C24H31N7 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)-4-N-(3-pyrrolidin-1-ylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H31N7/c1-16-15-21(25-11-6-14-31-12-3-4-13-31)28-23(26-16)30-24-27-17(2)19-10-9-18-7-5-8-20(18)22(19)29-24/h9-10,15H,3-8,11-14H2,1-2H3,(H2,25,26,27,28,29,30) |
Clé InChI |
KSIHVGLKZIMFRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C)NCCCN5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)






![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)

![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
